2-Amino-4,6-dimethylnicotinic acid
Overview
Description
2-Amino-4,6-dimethylnicotinic acid is a heterocyclic organic compound that belongs to the class of nicotinic acids It is characterized by the presence of an amino group at the 2-position and methyl groups at the 4- and 6-positions on the pyridine ring
Mechanism of Action
Target of Action
It is known that the compound can form derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . These derivatives are of interest as biologically active compounds .
Mode of Action
The mode of action of 2-Amino-4,6-dimethylnicotinic acid involves a series of chemical reactions. On boiling this compound arylamides with triethyl orthoformate in acetic anhydride, derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine are formed . The same compounds are obtained by ternary condensation of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines .
Biochemical Pathways
On reaction with urea or ammonium thiocyanate, the ethyl ester or anilides of this compound are converted to 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines respectively . These reactions suggest that the compound may be involved in the synthesis of pyrimidine derivatives, which are known to play crucial roles in various biological processes.
Result of Action
Derivatives of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine, which can be formed from this compound, are of interest as biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4,6-dimethylnicotinic acid can be achieved through several methods. One common approach involves the reaction of ethyl 2-amino-4,6-dimethylnicotinate with triethyl orthoformate and arylamines. This reaction is typically carried out in acetic anhydride, resulting in the formation of derivatives of 3-aryl-5,7-dimethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . Another method involves the reaction of the ethyl ester or anilides of this compound with urea or ammonium thiocyanate, leading to the formation of 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,6-dimethylnicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino group at the 2-position can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with triethyl orthoformate and arylamines to form pyrido[2,3-d]pyrimidine derivatives.
Cyclization Reactions: Reactions with urea or ammonium thiocyanate lead to the formation of pyrido[2,3-d]pyrimidines.
Common Reagents and Conditions
Triethyl Orthoformate: Used in condensation reactions to form pyrido[2,3-d]pyrimidine derivatives.
Acetic Anhydride: Commonly used as a solvent and reagent in the synthesis of pyrido[2,3-d]pyrimidines.
Urea and Ammonium Thiocyanate: Used in cyclization reactions to form 2,4-dioxo- or 4-oxo-2-thio-pyrido[2,3-d]pyrimidines.
Major Products
Pyrido[2,3-d]pyrimidine Derivatives: Formed through condensation and cyclization reactions.
2,4-Dioxo- or 4-Oxo-2-Thio-Pyrido[2,3-d]pyrimidines: Formed through reactions with urea or ammonium thiocyanate.
Scientific Research Applications
2-Amino-4,6-dimethylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including pyrido[2,3-d]pyrimidines.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminonicotinic Acid: Lacks the methyl groups at the 4- and 6-positions.
4,6-Dimethylnicotinic Acid: Lacks the amino group at the 2-position.
2-Amino-4,6-Dimethylpyridine: Lacks the carboxylic acid group.
Uniqueness
2-Amino-4,6-dimethylnicotinic acid is unique due to the presence of both the amino group and the methyl groups on the pyridine ring. This structural feature allows it to participate in a variety of chemical reactions and form diverse derivatives with potential biological activities .
Properties
IUPAC Name |
2-amino-4,6-dimethylpyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-4-3-5(2)10-7(9)6(4)8(11)12/h3H,1-2H3,(H2,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XITZJLJVSFQXLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60967302 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52834-01-2 | |
Record name | 2-Amino-4,6-dimethylpyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60967302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research papers provided?
A1: Both papers [, ] focus on the synthesis and characterization of a series of 2-amino-4,6-dimethylnicotinic acid arylamides. They detail the chemical reactions and conditions used to produce these compounds.
Q2: Is there any information on the potential applications of this compound arylamides?
A2: Unfortunately, the provided research papers [, ] do not explore potential applications of these compounds. They primarily focus on the synthetic methodologies and characterization of the synthesized this compound arylamides. Further research would be needed to understand their potential uses.
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